PROTAC Bcl-xL degrader-3
CAS No.:
Cat. No.: VC20256543
Molecular Formula: C82H105ClF3N11O11S4
Molecular Weight: 1641.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C82H105ClF3N11O11S4 |
|---|---|
| Molecular Weight | 1641.5 g/mol |
| IUPAC Name | (2S,4R)-1-[(2S)-2-[[8-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-8-oxooctanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C82H105ClF3N11O11S4/c1-56(58-18-20-60(21-19-58)75-57(2)87-55-110-75)88-78(102)71-48-66(98)52-97(71)79(103)76(80(3,4)5)90-73(99)16-12-7-8-13-17-74(100)96-42-38-94(39-43-96)54-81(6)34-32-69(59-22-26-63(83)27-23-59)62(50-81)51-93-36-40-95(41-37-93)65-28-24-61(25-29-65)77(101)91-112(106,107)68-30-31-70(72(49-68)111(104,105)82(84,85)86)89-64(33-35-92-44-46-108-47-45-92)53-109-67-14-10-9-11-15-67/h9-11,14-15,18-31,49,55-56,64,66,71,76,89,98H,7-8,12-13,16-17,32-48,50-54H2,1-6H3,(H,88,102)(H,90,99)(H,91,101)/t56-,64+,66+,71-,76+,81+/m0/s1 |
| Standard InChI Key | KQEMZZJSHJCPSI-RYFXIQSLSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)C[C@@]5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)N[C@H](CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)CC5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NC(CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
Introduction
Structural and Molecular Characteristics of PROTAC Bcl-xL Degrader-3
PROTAC Bcl-xL Degrader-3 (CAS 2471970-60-0) is a heterobifunctional molecule comprising three domains:
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BCL-xL-binding warhead: Derived from ABT-263 (navitoclax), a potent inhibitor of BCL-xL and BCL-2, which occupies the hydrophobic groove of BCL-xL to disrupt anti-apoptotic activity .
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E3 ligase recruiter: Utilizes a VHL (Von Hippel-Lindau) ligand to engage the CRL-VHL E3 ubiquitin ligase complex, enabling ubiquitination of lysine residues on BCL-xL .
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Linker architecture: A polyethylene glycol (PEG)-based chain optimized to span 11 atoms, balancing flexibility and rigidity to stabilize ternary complex formation .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆₈H₉₀N₆O₁₇S |
| Molecular Weight | 1295.54 g/mol |
| Target Proteins | BCL-xL, BCL-2 (dual) |
| E3 Ligase Recruitment | VHL |
The stereochemistry of the linker attachment critically influences degradation efficacy. For instance, the R-epimer of related PROTACs (e.g., 753b) demonstrates superior potency (DC₅₀ = 6 nM for BCL-xL) compared to the S-epimer, which shows reduced activity .
Mechanism of Action and Lysine Accessibility
PROTAC Bcl-xL Degrader-3 induces degradation through a multi-step process:
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Ternary Complex Formation: The PROTAC simultaneously binds BCL-xL and VHL, positioning lysine residues (K20, K87 on BCL-xL; K17 on BCL-2) within a "band region" accessible to the E2 ubiquitin-conjugating enzyme UbcH5B .
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Ubiquitination: Lysines within this region undergo polyubiquitination, marked by CRL-VHL-mediated transfer of ubiquitin from E2 to the target protein .
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Proteasomal Degradation: Ubiquitinated BCL-xL/BCL-2 is recognized and degraded by the 26S proteasome, triggering apoptosis in cancer cells .
Lysine Mutagenesis Studies
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BCL-xL K87R/K20R mutants: Resistant to degradation, confirming these residues as primary ubiquitination sites .
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BCL-2 K17R mutant: Abrogates degradation, underscoring the role of lysine positioning in PROTAC specificity .
Preclinical Efficacy and Selectivity
Anticancer Activity
In BCL-xL/2-dependent leukemia models (e.g., MOLT-4, Kasumi-1), PROTAC Bcl-xL Degrader-3 exhibits:
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20–100-fold enhanced potency over ABT-263 (navitoclax), with DC₅₀ values of 6 nM (BCL-xL) and 48 nM (BCL-2) .
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Synergistic cytotoxicity with chemotherapeutics like cytarabine in AML, overcoming resistance linked to BCL-xL overexpression .
Platelet Sparing
Unlike ABT-263, which inhibits BCL-xL in platelets, PROTAC Bcl-xL Degrader-3 exploits low VHL expression in platelets to minimize toxicity . In vitro, it shows >100-fold selectivity for cancer cells over platelets, reducing thrombocytopenia risk .
Comparative Analysis with First-Generation PROTACs
| Parameter | DT2216 (VHL-based) | XZ739 (CRBN-based) | PROTAC Bcl-xL Degrader-3 |
|---|---|---|---|
| Target Specificity | BCL-xL | BCL-xL | BCL-xL/2 dual |
| DC₅₀ (BCL-xL) | 30 nM | 15 nM | 6 nM |
| Platelet Toxicity | Moderate | Low | Minimal |
| E3 Ligase | VHL | CRBN | VHL |
The dual degradation capability of PROTAC Bcl-xL Degrader-3 addresses limitations of single-target agents, particularly in malignancies co-dependent on BCL-xL and BCL-2 .
Challenges and Future Directions
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Resistance Mechanisms: Upregulation of alternative anti-apoptotic proteins (e.g., MCL-1) may necessitate combination therapies .
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Pharmacokinetics: The high molecular weight (1295.54 g/mol) poses formulation challenges, requiring nanoparticle encapsulation or prodrug strategies.
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Tissue-Specific E3 Ligases: Exploiting E3 ligases with restricted expression (e.g., FEM1B in muscle) could enhance tumor selectivity .
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